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Compound of Interest

Compound Name: 1,2-Dimethylcyclohexene

Cat. No.: B155917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 1,2-dimethylcyclohexene. The information is

curated for professionals in research, science, and drug development who rely on precise

spectroscopic analysis for compound identification and characterization. This document

presents quantitative data in structured tables, details experimental protocols, and includes

visualizations to illustrate key structural and spectroscopic relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei. The following tables

summarize the ¹H and ¹³C NMR spectral data for 1,2-dimethylcyclohexene. Due to the limited

availability of directly published complete experimental datasets for 1,2-dimethylcyclohexene,

the following data is a composite of expected values based on the analysis of similar

substituted cyclohexene structures and general principles of NMR spectroscopy.

¹H NMR Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Methyl (CH₃) ~1.6 - 1.7 Singlet (broad) N/A

Allylic (C3-H₂, C6-H₂) ~1.9 - 2.1 Multiplet -

Homoallylic (C4-H₂,

C5-H₂)
~1.5 - 1.6 Multiplet -

¹³C NMR Data (Predicted)

Carbon Atom Chemical Shift (δ, ppm)

C1, C2 (Olefinic) ~128 - 135

C3, C6 (Allylic) ~25 - 35

C4, C5 (Homoallylic) ~20 - 30

Methyl (CH₃) ~20 - 25

Infrared (IR) Spectroscopy Data
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The IR spectrum is a unique fingerprint of a molecule

and is particularly useful for identifying functional groups. A study on the vibrational

spectroscopy of 1,2-dimethylcyclohexene has provided detailed assignments for its

vibrational modes.[1]

Wavenumber (cm⁻¹) Vibrational Mode Description

~2921 - 2935 C-H stretch (asymmetric) Methyl (CH₃) groups[1]

~2887 - 2900 C-H stretch (symmetric) Methyl (CH₃) groups[1]

~2700 - 2850 C-H stretch
Cyclohexene ring CH₂

groups[1]

~1640 - 1680 C=C stretch Alkene double bond

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b155917?utm_src=pdf-body
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-8-28
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-8-28
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-8-28
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-8-28
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

organic compound like 1,2-dimethylcyclohexene.

1. Sample Preparation:

Quantity: For ¹H NMR, dissolve 5-25 mg of the 1,2-dimethylcyclohexene sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more

concentrated sample of 50-100 mg is recommended.

Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like 1,2-
dimethylcyclohexene. Ensure the solvent is free from water and other impurities.

Filtration: To remove any particulate matter, filter the sample solution through a small plug of

glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid

particles can degrade the quality of the NMR spectrum.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through a process

called shimming to obtain sharp spectral lines.

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to

set include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
This protocol describes the procedure for obtaining an ATR-FTIR spectrum of a volatile liquid

organic compound.

1. Instrument and Sample Preparation:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (e.g., diamond or

zinc selenide) should be clean and free of any residues from previous analyses.

Sample Application: Place a small drop of 1,2-dimethylcyclohexene directly onto the center

of the ATR crystal. For volatile liquids, it is important to acquire the spectrum promptly after

sample application.

2. Data Acquisition:

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty

ATR crystal is recorded. This allows for the subtraction of any signals from the instrument

and the surrounding atmosphere (e.g., CO₂ and water vapor).

Sample Scan: With the sample on the crystal, the infrared spectrum is recorded. Typically,

multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 1,2-dimethylcyclohexene.
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Caption: Workflow for the spectroscopic analysis of 1,2-dimethylcyclohexene.
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Caption: Correlation of molecular structure with key NMR and IR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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